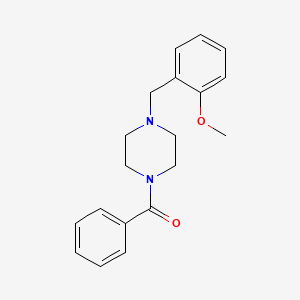![molecular formula C10H9ClN2OS B5779070 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, also known as CMT-3, is a thiazole compound that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a unique mechanism of action that sets it apart from other anticancer agents.
Mécanisme D'action
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a unique mechanism of action that sets it apart from other anticancer agents. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting MMP activity, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its ability to inhibit the growth of multidrug-resistant cancer cells. This makes it a potential candidate for the treatment of drug-resistant cancers, which are often difficult to treat with traditional chemotherapy drugs. However, one limitation of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One area of focus is the development of novel formulations of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in humans.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-4-chlorothiazole, which is then reacted with methyl iodide to form the final product, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYGNVHKNUJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)